molecular formula C12H12O2 B3420674 5-Indanacrylic acid CAS No. 199679-36-2

5-Indanacrylic acid

Cat. No. B3420674
CAS RN: 199679-36-2
M. Wt: 188.22 g/mol
InChI Key: ZWQQSSDIRQRRNW-FNORWQNLSA-N
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Description

5-Indanacrylic acid (5-IAA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound with a wide variety of applications, including being used as a reagent, a catalyst, and an initiator. 5-IAA is also used in the synthesis of a variety of compounds, including organic compounds, and is an important component in the synthesis of pharmaceuticals and other materials. This article will discuss the synthesis method of 5-IAA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and some potential future directions.

Scientific Research Applications

5-Indanacrylic acid has a wide variety of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and other materials. It is also used in the synthesis of polymers and other materials. In addition, this compound can be used as a reagent, a catalyst, and an initiator in various chemical reactions. It is also used in the synthesis of a variety of monomers and polymers.

Mechanism of Action

5-Indanacrylic acid is an organic compound that is used in the synthesis of a variety of compounds. It acts as a catalyst in the synthesis of organic compounds, and it acts as an initiator in the synthesis of polymers. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate species that is capable of forming a variety of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some effects on the body. It has been shown to increase the levels of certain hormones, such as cortisol, in the body. It has also been shown to have a mild sedative effect. In addition, this compound has been shown to have some anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

5-Indanacrylic acid has several advantages over other compounds in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. It is also a versatile compound, with a wide variety of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. It is not as stable as some other compounds, and it can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

There are a number of potential future directions for 5-Indanacrylic acid. One potential direction is to explore its use as a catalyst in the synthesis of other compounds. Another potential direction is to explore its use as an initiator in the synthesis of polymers. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research could be done to explore its potential uses in the synthesis of pharmaceuticals and other materials.

properties

IUPAC Name

(E)-3-(2,3-dihydro-1H-inden-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)7-5-9-4-6-10-2-1-3-11(10)8-9/h4-8H,1-3H2,(H,13,14)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQQSSDIRQRRNW-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224237
Record name (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199679-36-2, 56635-88-2
Record name (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199679-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Indanacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Indanacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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